3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride
Description
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride is a halogenated aromatic amide derivative with a molecular formula of C₁₀H₁₃BrClN₂O₂ (based on similar compounds in , and 7). Its structure features a 3-bromo-4-methoxyphenyl group attached to a propanamide backbone, with an amino group at the β-position and a hydrochloride salt. This compound is listed as discontinued by CymitQuimica (), suggesting specialized applications or challenges in synthesis.
Properties
IUPAC Name |
3-amino-3-(3-bromo-4-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKTJAHCXCAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine substituent at the 3-position of the aromatic ring enables nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is critical for functionalizing the molecule:
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Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) replaces the bromine with amine groups .
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Suzuki–Miyaura Coupling : Pd-catalyzed cross-coupling with arylboronic acids in the presence of bases (e.g., K₂CO₃) generates biaryl derivatives. This reaction typically requires refluxing in THF/H₂O mixtures .
Amide Group Reactivity
The propanamide moiety participates in:
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Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the amide bond, yielding 3-amino-3-(3-bromo-4-methoxyphenyl)propanoic acid .
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Acetylation : Treatment with acetyl chloride in methanol introduces acetyl groups at the terminal amine, forming N-acetyl derivatives (confirmed by ¹H-NMR singlet at δ 1.61–1.70 ppm) .
Cross-Coupling and Functionalization
Structural Modifications and SAR Insights
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Ring Formation : Condensation with ketones (e.g., acetophenone) in methanol yields hydrazones, forming heterocyclic systems like pyrazole derivatives .
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Halogen Exchange : Bromine can be replaced with iodine using CuI/phenanthroline catalysts in DMF at 100°C.
Structure–Activity Relationship (SAR) Highlights
| Modification Site | Impact on Bioactivity | Reference |
|---|---|---|
| Bromine → Methoxy | Reduced anticancer activity | |
| Amide → Thioamide | Enhanced antioxidant capacity | |
| Acetylation of -NH₂ | Improved metabolic stability |
Synthetic Pathways
Key intermediates for this compound include:
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3-((4-Methoxyphenyl)amino)propanehydrazide (precursor for semicarbazide derivatives) .
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Phthalimide-protected analogs synthesized via reflux with phthalic anhydride (81% yield) .
Analytical Characterization
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¹H-NMR : Aromatic protons appear as doublets at δ 7.37–7.70 ppm; acetyl methyl groups show singlets at δ 1.61–1.98 ppm .
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13C-NMR : Carbonyl carbons resonate at δ 170–180 ppm, confirming amide/thioamide formation .
This compound’s versatility in cross-coupling and functionalization makes it valuable for developing bioactive molecules, particularly anticancer and antioxidant agents . Experimental protocols emphasize the need for inert atmospheres (N₂/Ar) during metal-catalyzed reactions to prevent oxidation .
Scientific Research Applications
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, functional groups, and stereochemistry.
Substituent Effects on the Aromatic Ring
a) Halogen and Alkoxy Group Variations
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8, ): Similarity: 0.96 (vs. target compound). Key Differences: Replaces bromine with hydrogen and substitutes the amide (-CONH₂) with a methyl ester (-COOCH₃). The ester group reduces hydrogen-bonding capacity and increases lipophilicity. Impact: Likely higher metabolic stability but lower solubility compared to the amide derivative.
- 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (CAS 1159824-49-3, ): Similarity: 0.83. Key Differences: Bromine at the para position instead of meta, and a hydroxyl (-OH) replaces the amide. Impact: Altered electronic distribution (para vs.
Functional Group Modifications
a) Amide vs. Ester Derivatives
- Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 1354940-98-9, ): Molecular Formula: C₁₁H₁₅BrClNO₂. Key Differences: Ethyl ester (-COOCH₂CH₃) instead of amide (-CONH₂). Impact: Esters are more prone to hydrolysis than amides, affecting stability under physiological conditions.
b) Amide vs. Carboxylic Acid Derivatives
- 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 144494-72-4, ): Similarity: 0.85. Key Differences: Carboxylic acid (-COOH) replaces the amide.
Stereochemical Variations
- (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS 1369494-59-6, ): Similarity: 0.87. Key Differences: Lacks bromine and methoxy groups; chiral center at the β-amino position. Impact: Stereochemistry may influence binding affinity in chiral environments (e.g., enzyme active sites).
Physicochemical and Structural Properties
Table 1: Comparative Data for Selected Compounds
Research Findings and Implications
- Hydrogen-Bonding Networks : The target compound’s amide group enables strong N–H···O and C–H···O interactions, as seen in related amides like 3-Chloro-N-(4-methoxyphenyl)propanamide (). These interactions stabilize crystal lattices and may influence solubility.
- Bioactivity Correlations : Bromine’s meta position (vs. para in ) could sterically hinder interactions in biological targets, while the methoxy group’s electron-donating effect modulates aromatic ring reactivity.
- Synthetic Challenges : Discontinuation () may reflect difficulties in introducing both bromine and methoxy groups regioselectively or in achieving high yields.
Biological Activity
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride is a compound of interest due to its potential biological activities, including antioxidant, anticancer, antibacterial, and antifungal properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological targets, while the bromine can participate in halogen bonding, enhancing the compound's ability to interact with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and methoxy groups facilitate hydrogen bonding and other non-covalent interactions with active sites on proteins and enzymes, potentially modulating their activity. The presence of the bromine atom may further enhance these interactions through halogen bonding.
Antioxidant Activity
Research indicates that compounds similar to 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide exhibit significant antioxidant properties. For instance, derivatives have shown DPPH radical scavenging activities exceeding that of ascorbic acid by approximately 1.4 times . This suggests that the compound may effectively neutralize free radicals, contributing to its potential therapeutic applications.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 . The mechanism behind this activity may involve the inhibition of cell proliferation through apoptosis induction.
Antibacterial and Antifungal Activity
Preliminary investigations into the antibacterial properties of related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives possess significant antibacterial activity . The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-methoxyphenyl)propanamide | Lacks bromine; only methoxy group present | Moderate antioxidant activity |
| 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanamide | Hydroxy group instead of methoxy | Enhanced anticancer activity |
| 3-Amino-3-(3-bromo-4-methylphenyl)propanamide | Methyl group instead of methoxy | Varies in reactivity |
This table highlights how variations in substituents can influence the biological activity and chemical properties of related compounds.
Case Studies
Several case studies illustrate the biological effects of similar compounds:
- Antioxidant Activity : A study demonstrated that a derivative with a methoxy group exhibited antioxidant activity comparable to vitamin C, suggesting potential for therapeutic use in oxidative stress-related conditions .
- Anticancer Research : In vivo studies using xenograft models showed that certain derivatives significantly inhibited tumor growth, indicating potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
